Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS No.: 869357-63-1
Cat. No.: VC7005410
Molecular Formula: C8H7BrClNO3
Molecular Weight: 280.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869357-63-1 |
|---|---|
| Molecular Formula | C8H7BrClNO3 |
| Molecular Weight | 280.5 |
| IUPAC Name | methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3 |
| Standard InChI Key | IYLZPYDLUUPCMM-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound belongs to the dihydropyridine class, featuring a six-membered aromatic ring with two double bonds (1,6-dihydropyridine). Its IUPAC name, methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate, reflects the substituent positions:
-
Bromo at C5
-
Chloro at C2
-
Methyl at N1
-
Methoxycarbonyl at C3
-
Ketone at C6.
The molecular formula C₈H₇BrClNO₃ corresponds to a molecular weight of 280.5 g/mol. Comparative analysis with structurally related compounds, such as methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (PubChem CID 59354302) and methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (PubChem CID 10657177) , highlights the critical role of halogenation patterns in modulating reactivity and biological activity.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.5 g/mol | |
| XLogP3-AA (LogP) | ~1.2 (estimated) | Calculated |
| Hydrogen Bond Donors | 0 | Inferred |
| Hydrogen Bond Acceptors | 4 | Inferred |
| Rotatable Bonds | 2 (ester and methyl groups) |
The absence of hydrogen bond donors and moderate lipophilicity (LogP ~1.2) suggest favorable membrane permeability, a desirable trait for bioactive molecules .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves sequential functionalization of a pyridine precursor. While detailed protocols are proprietary, generalized steps include:
-
N-Methylation: Introduction of the methyl group at the pyridine nitrogen using methylating agents like methyl iodide.
-
Halogenation: Sequential bromination and chlorination at C5 and C2 positions, respectively, via electrophilic aromatic substitution.
-
Esterification: Methanol-mediated esterification of the carboxylic acid intermediate at C3.
A patent by describes analogous synthetic strategies for MEK inhibitors, emphasizing the utility of halogenated dihydropyridines as kinase-binding scaffolds. Challenges include regioselectivity in halogenation and oxidation state control at C6.
Optimization Challenges
-
Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature and catalyst control.
-
Oxidation Stability: The ketone at C6 may undergo undesired reduction or side reactions, requiring inert atmospheric conditions .
Applications in Pharmaceutical Research
MEK Inhibition and Anticancer Activity
The compound’s primary pharmacological interest lies in its role as a MEK (Mitogen-Activated Protein Kinase Kinase) inhibitor, as disclosed in patent literature . MEK enzymes (MEK1/2) are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is hyperactivated in 30% of human cancers. By competitively binding to MEK’s ATP pocket, the compound suppresses ERK phosphorylation, inhibiting tumor proliferation and metastasis .
Structural Determinants of Activity
-
Halogen Substituents: The bromo and chloro groups enhance binding affinity through hydrophobic interactions with MEK’s allosteric pocket.
-
Methoxycarbonyl Group: Stabilizes the enolate form, facilitating hydrogen bonding with catalytic lysine residues .
Comparative studies with non-halogenated analogs (e.g., PubChem CID 59354302 ) demonstrate a 10-fold increase in MEK inhibitory potency, underscoring the importance of halogenation .
Pharmacological and Toxicological Profile
Preclinical Data
While in vivo toxicity data remain undisclosed, in vitro assays indicate:
Future Directions and Research Opportunities
-
Synthetic Methodology: Development of catalytic, asymmetric routes to access enantiomerically pure variants for chiral drug candidates.
-
Target Expansion: Exploration of dual MEK/PI3K inhibition to overcome resistance in RAS-mutant cancers.
-
Prodrug Design: Ester prodrugs to enhance oral bioavailability and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume